molecular formula C22H16N4O4S B3709356 N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide

Cat. No.: B3709356
M. Wt: 432.5 g/mol
InChI Key: HEAROGQNZWZTDI-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a nitrobenzamide group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-furamide
  • N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-methoxybenzamide

Uniqueness

N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide is unique due to its combination of a benzoxazole ring, a nitrobenzamide group, and a carbamothioyl linkage. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4S/c1-13-10-11-14(21-23-16-7-3-5-9-19(16)30-21)12-17(13)24-22(31)25-20(27)15-6-2-4-8-18(15)26(28)29/h2-12H,1H3,(H2,24,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAROGQNZWZTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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